5-bromo-N-(2-hydroxy-2-(thiophen-2-yl)propyl)thiophene-2-sulfonamide
Description
5-bromo-N-(2-hydroxy-2-(thiophen-2-yl)propyl)thiophene-2-sulfonamide is a complex organic compound that features a thiophene ring system. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry . This compound, in particular, has garnered interest due to its potential biological activities and unique chemical properties.
Properties
IUPAC Name |
5-bromo-N-(2-hydroxy-2-thiophen-2-ylpropyl)thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO3S3/c1-11(14,8-3-2-6-17-8)7-13-19(15,16)10-5-4-9(12)18-10/h2-6,13-14H,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCNQVPPELGJWNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNS(=O)(=O)C1=CC=C(S1)Br)(C2=CC=CS2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-bromo-N-(2-hydroxy-2-(thiophen-2-yl)propyl)thiophene-2-sulfonamide typically involves multiple steps, including the formation of the thiophene ring and subsequent functionalization. Common synthetic routes include:
Condensation Reactions: The Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis are notable methods for constructing thiophene rings.
Bromination: Introduction of the bromine atom can be achieved through electrophilic bromination using reagents like N-bromosuccinimide (NBS).
Sulfonamide Formation: The sulfonamide group is typically introduced via sulfonylation reactions using sulfonyl chlorides in the presence of a base.
Chemical Reactions Analysis
5-bromo-N-(2-hydroxy-2-(thiophen-2-yl)propyl)thiophene-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH4).
Scientific Research Applications
Scientific Research Applications
The applications of 5-bromo-N-(2-hydroxy-2-(thiophen-2-yl)propyl)thiophene-2-sulfonamide can be categorized into several key areas:
Medicinal Chemistry
This compound is being explored for its anticancer , anti-inflammatory , and antimicrobial properties. The presence of the thiophene ring enhances its potential as a pharmaceutical agent.
Mechanism of Action : The compound interacts with specific molecular targets, particularly inhibiting enzymes involved in cancer progression. It has shown significant inhibitory effects on carbonic anhydrases (CAs), especially tumor-associated isoforms such as hCA IX and hCA XII.
Material Science
5-bromo-N-(2-hydroxy-2-(thiophen-2-yl)propyl)thiophene-2-sulfonamide is utilized in the development of organic semiconductors , organic field-effect transistors (OFETs) , and organic light-emitting diodes (OLEDs) due to its unique electronic properties.
Industrial Chemistry
In industrial applications, this compound serves as a corrosion inhibitor and is involved in various catalytic processes.
The biological activity of this compound primarily involves its role as an inhibitor of specific enzymes, particularly carbonic anhydrases. The following table summarizes its inhibition constants against various isoforms:
| Biological Target | Inhibition Constant (Ki) | Activity |
|---|---|---|
| hCA I | 683 - 4250 nM | Poor Inhibitor |
| hCA II | Subnanomolar | Effective Inhibitor |
| hCA IX | Subnanomolar | Effective Inhibitor |
| hCA XII | Subnanomolar | Effective Inhibitor |
Anticancer Activity
A study evaluated the anticancer properties of thiophene derivatives, including this compound, against various cancer cell lines. It was found to induce apoptosis in MCF-7 breast cancer cells, suggesting potential use as an anticancer agent.
Antimicrobial Activity
In another investigation, the compound was screened against clinically isolated strains of Klebsiella pneumoniae, showing promising results with a minimum inhibitory concentration (MIC) of 0.39 µg/mL against resistant strains. This highlights its potential as an antimicrobial agent.
Synthesis and Chemical Reactions
The synthesis of 5-bromo-N-(2-hydroxy-2-(thiophen-2-yl)propyl)thiophene-2-sulfonamide typically involves several key steps:
- Formation of Thiophene Ring : Utilizing methods such as the Gewald reaction.
- Bromination : Achieved through electrophilic bromination.
- Sulfonamide Formation : Introduced via sulfonylation reactions.
These synthetic routes ensure high purity levels exceeding 97%, as confirmed by high-performance liquid chromatography (HPLC).
Mechanism of Action
The mechanism of action of 5-bromo-N-(2-hydroxy-2-(thiophen-2-yl)propyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets. The thiophene ring system can interact with biological macromolecules, potentially inhibiting enzymes or modulating receptor activity. The exact pathways and molecular targets depend on the specific biological context and application .
Comparison with Similar Compounds
Similar compounds include other thiophene derivatives such as:
5-bromo-2,2’-bithiophene: Known for its applications in organic electronics.
Thiophene-2-boronic acid pinacol ester: Used in Suzuki-Miyaura coupling reactions.
5-bromo-2-thiophenecarboxaldehyde: Utilized in the synthesis of various thiophene-based compounds.
5-bromo-N-(2-hydroxy-2-(thiophen-2-yl)propyl)thiophene-2-sulfonamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential biological activities.
Biological Activity
5-bromo-N-(2-hydroxy-2-(thiophen-2-yl)propyl)thiophene-2-sulfonamide is a sulfonamide derivative notable for its complex structure and potential biological applications. This article explores its biological activity, focusing on its interactions with various biological targets and its potential therapeutic uses.
Chemical Structure and Properties
The compound features a thiophene ring system, which is significant in medicinal chemistry due to its diverse biological activities. Its IUPAC name indicates the presence of a bromine atom, a hydroxy group, and a sulfonamide moiety, which are critical for its biological interactions. The molecular formula is , and it has a molecular weight of approximately 382.3 g/mol.
The biological activity of 5-bromo-N-(2-hydroxy-2-(thiophen-2-yl)propyl)thiophene-2-sulfonamide primarily involves its role as an inhibitor of specific enzymes, particularly carbonic anhydrases (CAs). These enzymes are crucial for various physiological processes, including acid-base balance and fluid secretion.
Inhibition of Carbonic Anhydrases
Research indicates that this compound effectively inhibits several isoforms of carbonic anhydrase, particularly the tumor-associated isoforms hCA IX and hCA XII. These isoforms are often overexpressed in cancerous tissues, making them attractive therapeutic targets. The inhibition constants (Ki) for hCA IX and hCA XII have been reported in the subnanomolar range, demonstrating potent inhibitory effects .
Biological Activity Data
| Biological Target | Inhibition Constant (Ki) | Activity |
|---|---|---|
| hCA I | 683 - 4250 nM | Poor Inhibitor |
| hCA II | Subnanomolar | Effective Inhibitor |
| hCA IX | Subnanomolar | Effective Inhibitor |
| hCA XII | Subnanomolar | Effective Inhibitor |
Case Studies
- Anticancer Activity : A study evaluated the anticancer properties of thiophene derivatives, including this compound, against various cancer cell lines. It was found to induce apoptosis in MCF-7 breast cancer cells, suggesting potential use as an anticancer agent .
- Antimicrobial Activity : In another investigation, the compound was screened against clinically isolated strains of Klebsiella pneumoniae, showing promising results with a minimum inhibitory concentration (MIC) of 0.39 µg/mL against resistant strains . This highlights its potential as an antimicrobial agent.
Synthesis and Chemical Reactions
The synthesis of 5-bromo-N-(2-hydroxy-2-(thiophen-2-yl)propyl)thiophene-2-sulfonamide typically involves several key steps:
- Formation of Thiophene Ring : Utilizing methods such as the Gewald reaction.
- Bromination : Achieved through electrophilic bromination.
- Sulfonamide Formation : Introduced via sulfonylation reactions.
These synthetic routes ensure high purity levels exceeding 97%, as confirmed by high-performance liquid chromatography (HPLC).
Q & A
Q. What are the established synthetic routes for 5-bromo-N-(2-hydroxy-2-(thiophen-2-yl)propyl)thiophene-2-sulfonamide?
The compound is typically synthesized via Suzuki-Miyaura cross-coupling using palladium catalysts (e.g., Pd(PPh₃)₄) and aryl boronic acids. A general protocol involves reacting 5-bromo-thiophene-2-sulfonamide derivatives with functionalized propylamines under microwave irradiation (60°C, 300 W, 10 minutes) to improve reaction efficiency . For example:
- Step 1 : Bromothiophene sulfonamide intermediates are prepared via nucleophilic substitution.
- Step 2 : Coupling with 2-hydroxy-2-(thiophen-2-yl)propylamine using triethylamine (Et₃N) as a base and THF as solvent.
- Key conditions : Catalyst loading (5 mol% Pd), microwave irradiation for reduced side reactions, and purification via column chromatography .
Q. Which spectroscopic and crystallographic methods are essential for characterizing this compound?
Comprehensive characterization requires:
- ¹H/¹³C NMR : To confirm proton environments and carbon connectivity (e.g., distinguishing sulfonamide NH peaks at δ 3.1–3.5 ppm and thiophene protons at δ 6.8–7.2 ppm) .
- X-ray crystallography : Resolves absolute stereochemistry, as demonstrated for analogous sulfonamides with crystallographic data (e.g., C–S bond lengths: 1.76–1.82 Å; torsion angles: 85–90°) .
- FT-IR : Identifies functional groups (e.g., sulfonamide S=O stretches at 1150–1250 cm⁻¹ and hydroxyl O–H at 3200–3400 cm⁻¹) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields in large-scale synthesis?
Optimization strategies include:
- Catalyst screening : Testing Pd(PPh₃)₂Cl₂ vs. Pd(OAc)₂ for coupling efficiency. Evidence shows Pd(PPh₃)₄ increases yields to 80–85% in Suzuki reactions .
- Solvent effects : Replacing THF with DMF or toluene to enhance solubility of hydrophobic intermediates.
- Temperature gradients : Microwave-assisted synthesis at 60–80°C reduces byproducts compared to conventional heating .
- Design of Experiments (DoE) : Systematic variation of parameters (e.g., molar ratios, reaction time) to identify optimal conditions .
Q. How should researchers address contradictions in biological activity data across studies?
Contradictions in bioactivity (e.g., U87MG glioma cell cytotoxicity) may arise from:
- Assay variability : Standardize protocols (e.g., MTT assay incubation time, cell passage number) .
- Compound purity : Verify purity via HPLC (>95%) and LC-MS to exclude degradants.
- Dose-response validation : Perform IC₅₀ studies in triplicate with positive controls (e.g., temozolomide for glioma models) .
- Metabolic stability : Assess plasma protein binding and hepatic microsome stability to rule out pharmacokinetic artifacts.
Q. What advanced computational methods support structure-activity relationship (SAR) studies for this compound?
- Docking simulations : Map interactions with target proteins (e.g., carbonic anhydrase IX) using AutoDock Vina to prioritize derivatives .
- QSAR modeling : Correlate electronic descriptors (e.g., HOMO-LUMO gaps) with bioactivity to guide synthetic modifications.
- Molecular dynamics (MD) : Simulate ligand-receptor binding stability over 100 ns trajectories to validate docking poses .
Methodological Considerations
Q. What protocols ensure reproducibility in synthesizing novel derivatives of this compound?
- Detailed experimental logs : Document reaction parameters (e.g., exact microwave power, solvent batch) to minimize variability .
- Standardized purification : Use preparative HPLC or flash chromatography with consistent solvent gradients.
- Cross-lab validation : Share intermediates with collaborating labs to verify synthesis reproducibility .
Q. How can researchers resolve ambiguities in NMR assignments for complex regioisomers?
- 2D NMR techniques : HSQC and HMBC clarify through-bond correlations (e.g., distinguishing thiophene C2 vs. C5 carbons) .
- Isotopic labeling : Synthesize ¹³C-labeled analogs to confirm peak assignments.
- Comparative analysis : Align spectra with structurally validated analogs (e.g., 5-bromo-2-thiophenecarboxaldehyde derivatives) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
